molecular formula C19H16BrNO5 B15031292 {4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-ethoxyphenoxy}acetic acid

{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-ethoxyphenoxy}acetic acid

Cat. No.: B15031292
M. Wt: 418.2 g/mol
InChI Key: UZWOWTHXSCOLBT-AUWJEWJLSA-N
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Description

2-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of a brominated indole moiety, which is linked to an ethoxyphenoxyacetic acid group.

Preparation Methods

The synthesis of 2-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID involves several steps. The key intermediate, 5-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, is synthesized through bromination of indole-2,3-dione. This intermediate is then subjected to a condensation reaction with 4-(2-ethoxyphenoxy)acetic acid under basic conditions to yield the final product .

Chemical Reactions Analysis

2-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The brominated indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID include other indole derivatives such as:

Properties

Molecular Formula

C19H16BrNO5

Molecular Weight

418.2 g/mol

IUPAC Name

2-[4-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C19H16BrNO5/c1-2-25-17-8-11(3-6-16(17)26-10-18(22)23)7-14-13-9-12(20)4-5-15(13)21-19(14)24/h3-9H,2,10H2,1H3,(H,21,24)(H,22,23)/b14-7-

InChI Key

UZWOWTHXSCOLBT-AUWJEWJLSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OCC(=O)O

Origin of Product

United States

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